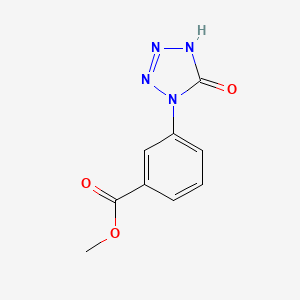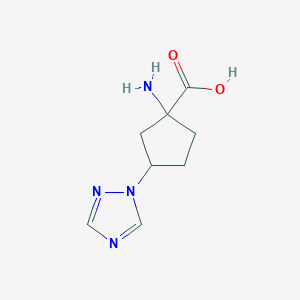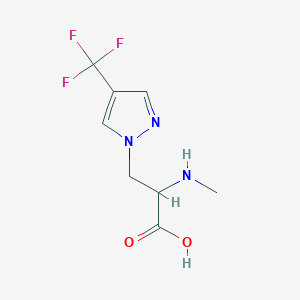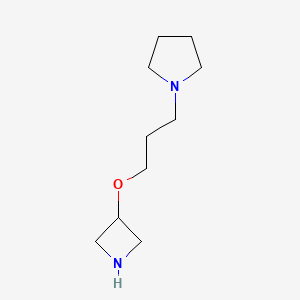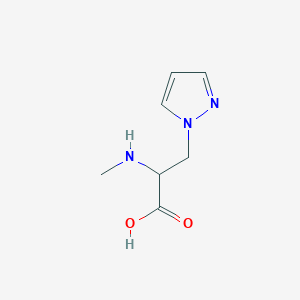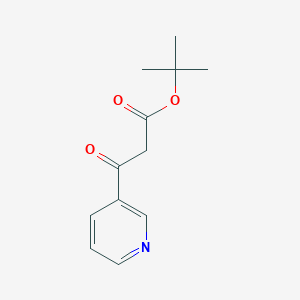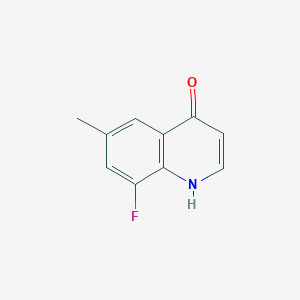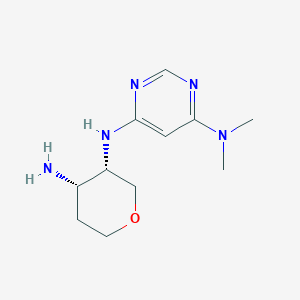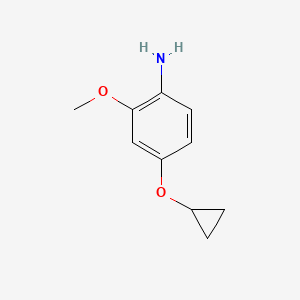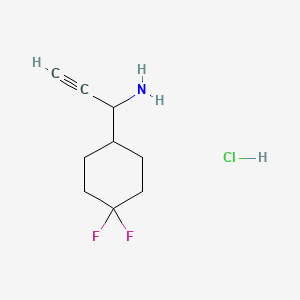![molecular formula C11H12N2O2 B13635141 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the construction of the pyrrolopyridine core followed by the introduction of the isopropyl and carboxylic acid groups. One common synthetic route includes the following steps:
Formation of Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative. This reaction often requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Introduction of Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyridine or pyrrole rings, allowing for the introduction of different functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the isopropyl and carboxylic acid groups.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of the isopropyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)9-5-13-10-8(9)3-7(4-12-10)11(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
VFCLZEFXRGTGSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC2=C1C=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


